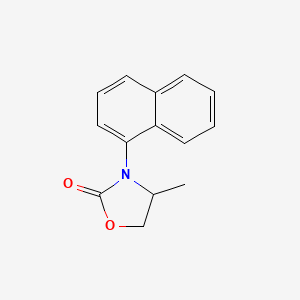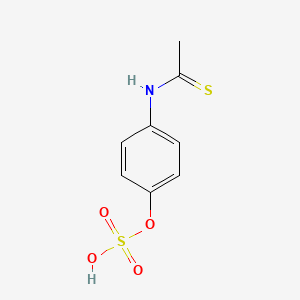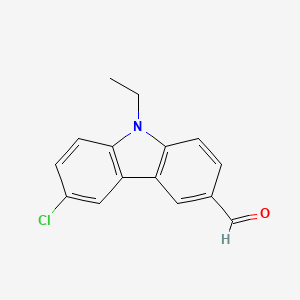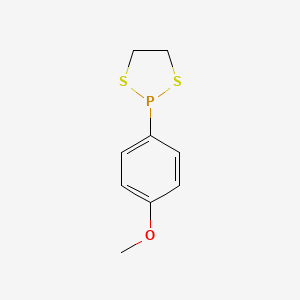![molecular formula C15H22O6 B14380468 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol CAS No. 90095-19-5](/img/structure/B14380468.png)
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic group attached to a tetraoxacyclododecane ring, which is a type of crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol typically involves the reaction of 2-hydroxybenzyl alcohol with 1,4,7,10-tetraoxacyclododecane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and separation processes.
Wirkmechanismus
The mechanism of action of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol involves its ability to form stable complexes with metal ions. The crown ether ring can encapsulate cations, facilitating their transport and interaction with various molecular targets. This property is particularly useful in catalysis and ion transport studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Crown-4: A simpler crown ether with similar ion-binding properties.
18-Crown-6: A larger crown ether with higher affinity for larger cations.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A related compound used in medical imaging and radiotherapy.
Uniqueness
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is unique due to its phenolic group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
90095-19-5 |
|---|---|
Molekularformel |
C15H22O6 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
2-(1,4,7,10-tetraoxacyclododec-2-ylmethoxy)phenol |
InChI |
InChI=1S/C15H22O6/c16-14-3-1-2-4-15(14)21-12-13-11-19-8-7-17-5-6-18-9-10-20-13/h1-4,13,16H,5-12H2 |
InChI-Schlüssel |
OXGOCVGXCMTUCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(COCCO1)COC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)



![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)

![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)

